molecular formula C13H16O2 B1596608 2,2-Dimethyl-6-acetylchroman CAS No. 32333-31-6

2,2-Dimethyl-6-acetylchroman

Cat. No. B1596608
CAS RN: 32333-31-6
M. Wt: 204.26 g/mol
InChI Key: KNRXTFUVMPVXBK-UHFFFAOYSA-N
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Description

“2,2-Dimethyl-6-acetylchroman” is a chemical compound with the molecular formula C13H16O2 . It is a type of chroman, a class of chemicals that are derivatives of chromene .


Synthesis Analysis

The synthesis of “2,2-Dimethyl-6-acetylchroman” or similar compounds often involves complex organic reactions. For instance, one study describes the synthesis of 2,2-dimethylchromene derivatives as potential antifungal agents . Another study discusses the application of acyl Meldrum’s acid derivatives in organic synthesis . A third study presents the asymmetric synthesis of four stereoisomers of 2,2-dimethyl-3-hydroxy-4 .


Molecular Structure Analysis

The molecular structure of “2,2-Dimethyl-6-acetylchroman” can be analyzed using various techniques. For example, one study presents the crystal and molecular structure analysis of 2,6-dimethyl-3-acetyl-5-carbomethoxy-4-phenyl-1,4-dihydropyridine . Another study discusses the physicochemical properties of four molecular complexes containing the proton acceptor molecule, 6,6′-dimethyl-2,2′-bipyridyl .


Chemical Reactions Analysis

The chemical reactions involving “2,2-Dimethyl-6-acetylchroman” can be complex. One study discusses the stereochemical analysis of benzil reduction , while another study presents the process optimization with acid functionalised activated carbon derived from corncob for production of 4-hydroxymethyl-2,2-dimethyl-1,3-dioxolane and 5-hydroxy-2,2-dimethyl-1,3-dioxane .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,2-Dimethyl-6-acetylchroman” can be analyzed using various techniques. For instance, one study presents the computational study of physicochemical, optical, and thermodynamic properties of 2,2-dimethylchromene derivatives . Another study discusses physical and thermal analysis methods .

Scientific Research Applications

Insulin Release and Smooth Muscle Relaxation

4,6-Disubstituted 2,2-dimethylchromans, including variants like 2,2-dimethyl-6-acetylchroman, are recognized for their ability to influence ATP-sensitive potassium channels. These channels play a crucial role in regulating insulin release from pancreatic β-cells and in the relaxation of vascular smooth muscle cells. Research has shown that alterations in the substituents of 2,2-dimethylchromans can significantly affect their impact on inhibiting insulin release and inducing vasorelaxant activity. These findings suggest potential applications in controlling insulin levels and vascular smooth muscle tone (Pirotte et al., 2017).

Antiobesity Properties

6-Acetyl-2,2-dimethylchroman-4-one, a compound related to 2,2-dimethyl-6-acetylchroman, has demonstrated antiobesity effects. In a study on human bone marrow-derived mesenchymal stromal cells (hBM-MSCs), this compound was found to reduce lipid accumulation and downregulate key adipogenic markers, potentially offering a novel approach to combat obesity (Karadeniz et al., 2020).

Synthesis and Chemical Properties

The synthesis, structural, and vibrational properties of 6-acetyl-2,2-dimethyl-chromane, closely related to 2,2-dimethyl-6-acetylchroman, have been characterized. Understanding these properties is crucial for potential applications in various fields, including pharmaceuticals and material science (Lizarraga et al., 2014).

Antimicrobial Activity

Derivatives of 2,2-dimethylchroman, such as 6-(5-aryl-4,5-dihydro-1H-pyrazol-3-yl)-2,2-dimethylchroman-7-ol, have been synthesized and exhibited significant antimicrobial activity. These findings indicate potential applications in the development of new antimicrobial agents (Dongamanti et al., 2015).

Anti-Platelet Aggregation

Compounds like 6-acetyl-2,2-dimethylchroman-4-one show promising anti-platelet aggregation activity. This suggests potential applications in the prevention and treatment of cardiovascular diseases where platelet aggregation plays a significant role (Lin et al., 2000).

Safety And Hazards

The safety data sheet for “2,2-Dimethyl-6-acetylchroman” provides information about its hazards. It mentions that it is harmful if swallowed, toxic in contact with skin, causes severe skin burns and eye damage, fatal if inhaled, may cause damage to organs through prolonged or repeated exposure if inhaled, and is toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

1-(2,2-dimethyl-3,4-dihydrochromen-6-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-9(14)10-4-5-12-11(8-10)6-7-13(2,3)15-12/h4-5,8H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNRXTFUVMPVXBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)OC(CC2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90954124
Record name 1-(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90954124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-6-acetylchroman

CAS RN

32333-31-6
Record name Ketone, 2,2-dimethyl-6-chromany methyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032333316
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90954124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 95% 4-hydroxyacetophenone (13.6 g, 100 mmol), 3-chloro-3-methyl butyne (17.4 g, 170 mmol) in methylene chloride (75 ml) was added water (75 ml), sodium hydroxide (6.4 g, 160 mmol), and Triton B (40% in methanol, 23.0 g, 52 mmol). The reaction mixture was stirred at room temperature for six days. The organic layer was separated, the aqueous phase was reextracted with methylene chloride (2×200 ml). The combined extracts were concentrated in vacuo, the residue was taken up in ethyl acetate (500 ml) washed with 1N sodium hydroxide (3×250 ml), brine (200 ml) and dried over magnesium sulfate. The solvent was evaporated in vacuo and the residue was dissolved in 1,2-dichlorobenzene (40 ml) and heated at reflux temperature for four hours. The solvent was removed by distillation at atmospheric pressure using a vigreaux column and the residue was distilled under reduced pressure (b.p. 140°-150° C. at 2.0 mm) to provide the title A compound (7.0 g) as a light yellow solid. 1H NMR (CDCl3) δ7.75 (dd, J=2.3 & 8.8 Hz, 1H), 7.73 (d, J=2.4 Hz, 1H), 6.78 (d, J=8.8 Hz, 1H), 6.35 (d, J=10.0 Hz, 1H), 5.66 (d, J=9.9 Hz, 1H), 2.53 (s, 3H), 1.45 (s, 6H); 13C NMR (CDCl3) δ196.7, 157.4, 131.1, 130.2, 126.8, 121.6, 120.6, 116.0, 77.5, 28.3, 26.2.
Quantity
13.6 g
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reactant
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17.4 g
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75 mL
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6.4 g
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75 mL
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Synthesis routes and methods II

Procedure details

A solution of 5.0 g (30.82 mmol) of 2,2-dimethylchroman (Compound 56) in 50 ml of nitromethane was treated, under nitrogen, with 2.53 g (32.35 mmol) of acetyl chloride followed by 4.4 g (33 mmol) of aluminum chloride. The reaction mixture was stirred at room temperature for 3 hours and then cooled in an ice-bath and treated slowly with 50 ml of 6M HC1. The mixture was diluted with water and extracted with ether. The ether extracts were washed successively with saturated NaHCO3 solution, water and saturated NaCl solution and then dried (MgSO4). The solvent was removed in-vacuo and the resultant residue was purified by flash chromatography (silica; 10% ethyl acetate in hexane) to give the title compound as a white solid. PMR (CDCl3) : & 1.36 (6H, s), 1.84 (2H, t, J~6.8 Hz), 2.54 (3H, s), 2.82 (2H, t, J~6.8 Hz), 6.80 (1H, d, J~8.4 Hz), 7.69-7.76 (2H, m). MS exact mass, m/e 204.1140 (calcd. for C13H16O2, 204.1150).
Quantity
5 g
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reactant
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0 (± 1) mol
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2.53 g
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reactant
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50 mL
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4.4 g
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Synthesis routes and methods III

Procedure details

To a solution of 2,2-dimethylchroman (Compound 214, 15 g, 19.4 mmol) in dry CH2Cl2 (100 mL) was added acetyl chloride (1.52 ml, 21.3 mmol) followed by AlCl3 (2.84 g, 21.3 mmol). The reaction mixture was stirred at room temperature for 30 minutes and then poured into ice water. Extraction (CH2Cl2), drying (Na2SO4), and concentration under reduced pressure afforded a yellow oil. Column chromatography (EtOAc:hexanes 1:9) yielded 2.15 g (54%) of the title compound as a yellow solid. 1H NMR δ 7.73 (2H, m), 6.80 (1H, d, J=8.3 Hz), 2.83 (2H, t, J=6.9 Hz), 2.54 (3H, s), 1.84 (2H, t, J=6.9 Hz), 1.36 (6H, s). Anal. (C13H16O2) C, H.
Quantity
15 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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1.52 mL
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reactant
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100 mL
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2.84 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
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0 (± 1) mol
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Dimethyl-6-acetylchroman
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2,2-Dimethyl-6-acetylchroman
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2,2-Dimethyl-6-acetylchroman
Reactant of Route 4
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2,2-Dimethyl-6-acetylchroman
Reactant of Route 5
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2,2-Dimethyl-6-acetylchroman
Reactant of Route 6
2,2-Dimethyl-6-acetylchroman

Citations

For This Compound
1
Citations
吳天賞 - 2000 - nckur.lib.ncku.edu.tw
款冬花(Tussilago farfara L.)為菊科植物,在中國,東歐,非洲常用以治療,咳嗽,支氣管炎,氣喘等,為了探討該植物之藥效成分,及基於開發新醫藥資源的理念,所以著手於化學成分之研究,並進一步…
Number of citations: 0 nckur.lib.ncku.edu.tw

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